molecular formula C7H10F2N4O3 B2512829 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine CAS No. 1856102-52-7

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine

Cat. No.: B2512829
CAS No.: 1856102-52-7
M. Wt: 236.179
InChI Key: GKRSCFYRQJFQFK-UHFFFAOYSA-N
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Description

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoroethoxy group and a nitro group

Preparation Methods

The synthesis of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the difluoroethoxy group: This step involves the reaction of the pyrazole intermediate with 2,2-difluoroethanol under appropriate conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The ethanamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common reagents and conditions used in these reactions include reducing agents like hydrogen gas, metal hydrides, and nitrating agents like nitric acid. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and imine or amide derivatives.

Scientific Research Applications

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and nitro group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The ethanamine group can also interact with amino acid residues in the active site of enzymes or receptors, further modulating the compound’s activity.

Comparison with Similar Compounds

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine can be compared with other similar compounds, such as:

    2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid: This compound has a similar pyrazole ring structure but differs in the presence of a butanoic acid group instead of an ethanamine group.

    2-(2,2-difluoroethoxy)ethanol: This compound shares the difluoroethoxy group but lacks the pyrazole ring and nitro group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.

Properties

IUPAC Name

2-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N4O3/c8-6(9)4-16-7-5(13(14)15)3-12(11-7)2-1-10/h3,6H,1-2,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRSCFYRQJFQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCN)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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